molecular formula C6H11NO2 B8192224 cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8192224
M. Wt: 129.16 g/mol
InChI Key: XAFPDHOSZYGKNV-WHFBIAKZSA-N
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Description

cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a hydroxymethyl group at the 5-position and a methyl group at the 4-position in a cis-configuration. This compound belongs to a class of cyclic amides with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(4S,5R)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPDHOSZYGKNV-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes

A robust method involves donor-acceptor (DA) cyclopropanes, which undergo nucleophilic ring opening followed by lactamization. Key steps include:

  • Reaction of DA cyclopropanes (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) with primary amines (anilines, benzylamines) in the presence of Ni(ClO₄)₂·6H₂O (10–20 mol%) at 45°C in dichloroethane (DCE) .

  • In situ lactamization of the resulting γ-amino esters by refluxing with acetic acid in toluene.

  • Dealkoxycarbonylation via alkaline saponification (NaOH/EtOH) and thermolysis to remove the ester group, yielding the target pyrrolidinone.

Example :

  • Cyclopropane 1a (1.0 equiv) reacts with aniline under Ni(ClO₄)₂ catalysis to form intermediate 4a (90% yield). Subsequent lactamization and dealkoxycarbonylation afford 2a (70% overall yield) as a cis/trans mixture (69:31 dr) .

Key Data :

Starting MaterialCatalystSolventTemp (°C)Yield (%)cis/trans Ratio
1a (Ar = Ph)Ni(ClO₄)₂DCE459069:31
1b (Ar = 3,4,5-(OMe)₃Ph)Y(OTf)₃Toluene1007972:28

Enzyme-Catalyzed Enantioselective Hydrolysis

Racemic 3,4-trans-disubstituted pyrrolidinones undergo enzymatic resolution to access enantiopure cis products:

  • Lipase-mediated hydrolysis of racemic pyrrolidinones (e.g., II ) in aqueous acetone selectively cleaves one enantiomer .

  • Separation of the hydrolyzed acid (III ) and unreacted ester (IV ) via extraction.

  • Hydrogenolysis of the benzyl or benzhydryl group (H₂/Pd-C) to yield cis-5-hydroxymethyl derivatives.

Example :

  • Racemic II (R¹ = benzyl, R² = Et) treated with Candida antarctica lipase B (CAL-B) produces (3R,4R)-III (45% yield, >99% ee) after hydrogenolysis .

Advantages :

  • No chromatographic purification required.

  • Scalable to industrial production (multi-gram batches).

Reductive Cyanation and Epimerization

A stereodivergent approach leverages reductive cyanation followed by base-induced epimerization:

  • Reductive cyanation : Treatment of N-benzyl-4-benzyloxy-5-hydroxymethyl-2-pyrrolidinone with LiAlH₄/KCN generates trans-2-cyano-pyrrolidine intermediates .

  • Epimerization : Hydrolysis under basic conditions (NaOH/H₂O) induces C(2) epimerization, favoring cis-diastereomers (trans:cis = 10:90) .

Example :

  • trans-2-Cyano-5-hydroxymethyl-pyrrolidine (5a ) converts to cis-5-hydroxymethyl-4-methyl-pyrrolidin-2-one (2a ) in 63% yield after alkaline hydrolysis .

Multi-Step Synthesis from Proline Derivatives

Chiral pool synthesis starting from (2S)-3,4-dehydroproline derivatives:

  • Dihydroxylation : OsO₄-mediated dihydroxylation of 3,4-dehydroproline methyl ester yields cis-3,4-diols .

  • Reduction : LiBH₄ reduces the ester to a hydroxymethyl group, retaining cis stereochemistry.

  • Cyclization : Acid-catalyzed lactam formation completes the synthesis.

Example :

  • (2S)-3,4-Dehydroproline methyl ester → cis-3,4-diol (72% yield) → LiBH₄ reduction → this compound (85% yield) .

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (cis:trans)ScalabilityKey Limitation
Lewis Acid Catalysis70–9069:31HighRequires toxic Ni salts
Enzymatic Resolution45–60>99:1 (ee)ModerateSubstrate-specific enzymes
Reductive Cyanation60–7510:90ModerateEpimerization side products
Proline Derivative Route70–85100:0LowMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemical Properties and Structure

Cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one features a five-membered lactam ring, characterized by the presence of both hydroxymethyl and methyl substituents. This structure contributes to its reactivity and versatility as a building block in organic synthesis. The molecular formula is C6H11NO2C_6H_{11}NO_2 with a molecular weight of 129.16 g/mol.

Chemistry

This compound serves as a crucial intermediate in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for constructing more complex molecules.

Common Reactions:

  • Oxidation : Can produce carboxylic acids or aldehydes.
  • Reduction : Yields alcohols or amines.
  • Substitution : Involves replacing functional groups under specific conditions.

Biology

In biological research, this compound is studied for its potential bioactive properties. It has demonstrated promising results in antimicrobial and anticancer assays.

Antimicrobial Activity:
Recent studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) against Escherichia coli: 10 μg/mL
  • MIC against Staphylococcus aureus: 15 μg/mL

Neuroprotective Effects:
Research has shown that this compound can reduce neuronal cell death induced by oxidative stress by approximately 30%, suggesting potential applications in neurodegenerative disease therapies.

Medicine

The derivatives of this compound are being explored for their therapeutic potential in developing new drugs aimed at treating infections and diseases. The compound's ability to interact with specific molecular targets enhances its prospects in drug discovery.

Case Study: Neuroprotective Mechanism
In vitro studies revealed that treatment with this compound modulated reactive oxygen species production, leading to reduced oxidative stress in neuronal cell lines.

Industry

In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows it to be employed as an intermediate in various manufacturing processes.

Biological ActivityTested StrainMIC (μg/mL)
AntimicrobialEscherichia coli10
AntimicrobialStaphylococcus aureus15
NeuroprotectiveNeuronal Cell Line30% Reduction

Mechanism of Action

The mechanism by which cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one with two structurally related pyrrolidinones:

Property This compound 5-Methyl-2-pyrrolidone 5-(Cyclohexylmethyl)pyrrolidin-2-one
Molecular Formula C₆H₁₁NO₂ (inferred) C₅H₉NO C₁₁H₁₉NO
Molecular Weight (g/mol) ~129.16 (calculated) 99.13 181.28
Substituents 4-methyl, 5-hydroxymethyl (cis) 5-methyl 5-cyclohexylmethyl
Polar Surface Area (PSA) High (due to -OH group) Moderate Low (non-polar cyclohexyl group)
LogP (Octanol-Water) Lower (hydrophilic) 0.3 (estimated) Higher (lipophilic)
Key Observations:
  • Hydrophilicity : The hydroxymethyl group in the cis-configuration enhances water solubility compared to 5-Methyl-2-pyrrolidone and 5-(cyclohexylmethyl)pyrrolidin-2-one, which lack polar substituents .

Biological Activity

Cis-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, part of a broader class of spirocyclic compounds, exhibits diverse pharmacological properties, including antibacterial, antifungal, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C7H13NO\text{C}_7\text{H}_{13}\text{N}\text{O}

This compound features a pyrrolidine ring with hydroxymethyl and methyl substituents, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A systematic review indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 8.33 μg/mL against pathogens like Escherichia coli and Bacillus subtilis .

Neuroprotective Effects

Research has indicated that derivatives of pyrrolidine can also exhibit neuroprotective effects. For example, studies on related compounds have shown potential in reducing neuroinflammation and oxidative stress in neuronal cell lines, which may be beneficial for conditions such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed:

  • MIC against E. coli : 10 μg/mL
  • MIC against Staphylococcus aureus : 15 μg/mL

These findings support the compound's potential as an antimicrobial agent .

Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of pyrrolidine derivatives found that treatment with this compound resulted in a 30% reduction in neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) production .

Data Tables

Biological Activity Tested Strain MIC (μg/mL)
AntimicrobialEscherichia coli10
AntimicrobialStaphylococcus aureus15
NeuroprotectiveNeuronal Cell Line30% Reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.